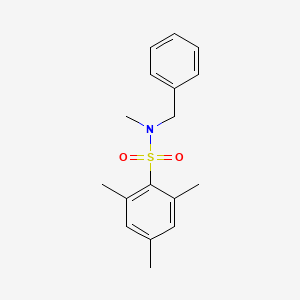![molecular formula C12H14BrNO3 B5555909 4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
4-[(2-bromophenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-[(2-bromophenoxy)acetyl]morpholine involves multiple steps, including bromination, cyclization, and acylation reactions. Notable examples include the synthesis of related bromophenols and morpholine derivatives through reactions that involve the use of bromoacetic acids, ethanolamine, and bromopropionate as key starting materials. These processes demonstrate the versatility and complexity of synthesizing bromophenol and morpholine derivatives, highlighting the chemical manipulations required to obtain such compounds (Bayrak et al., 2017), (Qiu Fang-li, 2012).
Molecular Structure Analysis
The molecular structure of 4-[(2-bromophenoxy)acetyl]morpholine derivatives has been analyzed through various spectroscopic and crystallographic methods. These studies reveal the conformation of the morpholine ring and its interactions with substituents, showcasing the spatial arrangement of atoms and functional groups. Such structural insights are crucial for understanding the reactivity and properties of these compounds. For example, the analysis of related morpholine derivatives has provided information on the conformation of the morpholine ring and its substituents, offering insights into the molecular structure of these compounds (Sarbu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-[(2-bromophenoxy)acetyl]morpholine is explored in the context of synthesizing novel compounds and studying their properties. For instance, morpholine derivatives have been synthesized for evaluating their physicochemical properties, cytotoxicity, and biodegradability. Such studies contribute to the development of new materials with potential applications in green chemistry and biodegradable substances (Pernak et al., 2011).
Pharmacological and Biological Activities
Research has also focused on the biological activities of morpholine derivatives. Compounds synthesized from morpholine have been evaluated for their anti-proliferative activity against various types of neoplastic cells, indicating their potential use in cancer research (Al‐Ghorbani et al., 2017). Furthermore, morpholine-based metal(ii) complexes have been investigated for their DNA/BSA interactions, cytotoxicity, radical scavenging, and pharmacological implications, showcasing the broad spectrum of potential applications in medicinal chemistry (Sakthikumar et al., 2019).
Antioxidant and Enzyme Inhibitory Activities
Bromophenols, including those related to 4-[(2-bromophenoxy)acetyl]morpholine, have been isolated from marine sources and evaluated for their antioxidant activities. These compounds demonstrate the potential for natural antioxidant applications, which could be beneficial in food preservation and pharmaceuticals (Li et al., 2011). Additionally, novel antioxidant bromophenols have shown inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes, highlighting their relevance in addressing neurological disorders and metabolic diseases (Öztaşkın et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJUFKXSZTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)
![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)